6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
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Overview
Description
6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that belongs to the imidazo[2,1-b]thiazole family. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and an imidazo[2,1-b]thiazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which provides a rapid and efficient route to the desired product . The reaction conditions often include the use of polar aprotic solvents such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at reflux temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as catalyst-free synthesis and the use of microwave irradiation, are likely to be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: The major product is 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carboxylic acid.
Reduction: The major product is 6-(4-Methoxy-3-aminophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is not fully understood. studies suggest that its biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A in Mycobacterium tuberculosis . Molecular docking studies have provided insights into the binding patterns and stability of the protein-ligand complexes .
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde: This compound has a similar structure but with a chlorine atom instead of a methoxy group.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have a fused benzene ring, which can enhance their biological activity.
Uniqueness
6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the presence of both a methoxy and a nitro group, which can influence its reactivity and biological activity. The combination of these functional groups with the imidazo[2,1-b]thiazole core provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C13H9N3O4S |
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Molecular Weight |
303.30 g/mol |
IUPAC Name |
6-(4-methoxy-3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9N3O4S/c1-20-11-3-2-8(6-9(11)16(18)19)12-10(7-17)15-4-5-21-13(15)14-12/h2-7H,1H3 |
InChI Key |
QZMADOIFOOUKKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=CSC3=N2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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